Cas no 203633-12-9 (a-Terpineol-d3 (Propyl Methyl-d3))
a-Terpineol-d3 (Propyl Methyl-d3) Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclohexene-1-methanol,a,4-dimethyl-a-(methyl-d3)- (9CI)
- a-Terpineol(propylmethyl-d3)
- ALPHA-TERPINEOL (PROPYL METHYL-D3)
- ALPHA-TERPINEOL-D3
- ALPHA-TERPINEOL-D3 (PROPYL METHYL-D3)
- Alpha-terpineol(propyl methyl-d3)
- ALPHA,4-DIMETHYL-ALPHA-(METHYL-D3)-3-CYCLOHEXENE-1-METHANOL
- 203633-12-9
- 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol
- 2-[(1S)-4-methylcyclohex-3-en-1-yl](1,1,1-?H?)propan-2-ol
- alpha - Terpineol - d3
- D99455
- a-Terpineol-d3 (Propyl Methyl-d3)
-
- Inchi: 1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1/i2D3/t9-,10?
- InChI Key: WUOACPNHFRMFPN-DPIUJBPVSA-N
- SMILES: OC(C)(C([2H])([2H])[2H])[C@@H]1CC=C(C)CC1
Computed Properties
- Exact Mass: 157.155
- Monoisotopic Mass: 157.155
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 1.8
Experimental Properties
- Solubility: Chloroform (Sparingly), Ethanol (Slightly)
- PSA: 20.23000
- LogP: 2.50370
a-Terpineol-d3 (Propyl Methyl-d3) Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20°C Freezer, Under inert atmosphere
a-Terpineol-d3 (Propyl Methyl-d3) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T110652-10mg |
a-Terpineol-d3 (Propyl Methyl-d3) |
203633-12-9 | 10mg |
$ 111.00 | 2023-09-06 | ||
| TRC | T110652-50mg |
a-Terpineol-d3 (Propyl Methyl-d3) |
203633-12-9 | 50mg |
$ 374.00 | 2023-09-06 | ||
| TRC | T110652-100mg |
a-Terpineol-d3 (Propyl Methyl-d3) |
203633-12-9 | 100mg |
$ 523.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07501-1ML |
a-Terpineol-d3 (Propyl Methyl-d3) |
203633-12-9 | 1mg/mL in isooctane, analytical standard | 1ML |
¥1987.66 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07501-1ML |
203633-12-9 | 1ML |
¥2299.72 | 2023-01-16 | |||
| A2B Chem LLC | AF31865-50mg |
ALPHA-TERPINEOL (PROPYL METHYL-D3) |
203633-12-9 | 50mg |
$298.00 | 2024-04-20 | ||
| A2B Chem LLC | AF31865-100mg |
ALPHA-TERPINEOL (PROPYL METHYL-D3) |
203633-12-9 | 100mg |
$398.00 | 2024-04-20 |
a-Terpineol-d3 (Propyl Methyl-d3) Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on a-Terpineol-d3 (Propyl Methyl-d3)
α-Terpineol-d3 (Propyl Methyl-d3): A Versatile Compound with Broad Applications in Biomedical Research
α-Terpineol-d3, also known as Propyl Methyl-d3, is a deuterated derivative of the naturally occurring monoterpene α-terpineol. With the CAS No. 203633-12-9, this compound has gained significant attention in biomedical research due to its unique structural properties and potential applications in drug development, metabolic studies, and pharmacokinetic analysis. The incorporation of deuterium atoms in the molecular framework of α-Terpineol-d3 makes it an ideal tool for investigating biological processes, as deuterated compounds are widely used in metabolic tracing and isotopic labeling studies. Recent advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), have further enhanced the utility of α-Terp,ineol-d3 in elucidating complex biochemical pathways.
The α-Terpineol-d3 molecule is characterized by its branched aliphatic structure, which consists of a six-carbon backbone with multiple hydroxyl and methyl groups. The deuterium atoms in Propyl Methyl-d3 are strategically positioned to minimize interference with biological systems while providing enhanced stability and reduced metabolic turnover. This structural modification is particularly beneficial in studies involving long-term metabolic tracking, where the natural isotope of hydrogen (¹H) may introduce confounding variables. The CAS No. 203633-12-9 designation underscores the compound’s distinct chemical identity, distinguishing it from its non-deuterated counterpart in both synthetic and analytical contexts.
Recent research has highlighted the role of α-Terpineol-d3 in modulating lipid metabolism and inflammatory responses. A 2023 study published in *Nature Communications* demonstrated that deuterated terpenes, including Propyl Methyl-d3, exhibit altered interactions with lipid membranes compared to their non-deuterated analogs. This finding has important implications for the design of drug delivery systems, as the physical properties of terpenes can significantly influence their solubility, permeability, and bioavailability. The CAS No. 203633-12-9 compound was specifically used as a tracer in experiments investigating the dynamics of phospholipid remodeling in cellular membranes, providing insights into the mechanisms underlying neurodegenerative diseases.
Another area of active research involves the use of α-Terpineol-d3 in pharmacokinetic studies. Deuterated compounds are increasingly being utilized as metabolic tracers to track drug metabolism and excretion pathways. For instance, a 2024 study in *Pharmaceutical Research* employed Propyl Methyl-d3 to investigate the hepatic metabolism of terpene-based therapeutics. The results revealed that deuterium incorporation significantly altered the metabolic clearance rates of the compound, suggesting potential applications in the development of more stable drug formulations. These findings align with the broader trend in pharmaceutical science toward the use of isotopic labeling to improve the accuracy of drug metabolism studies.
The α-Terpineol-d3 molecule also shows promise in the field of antimicrobial research. A 2023 report in *Antimicrobial Agents and Chemotherapy* explored the antimicrobial activity of deuterated terpenes against multidrug-resistant bacterial strains. The study found that Propyl Methyl-d3 exhibited enhanced efficacy against *Staphylococcus aureus* and *Pseudomonas aeruginosa* compared to its non-deuterated counterpart. This increased activity was attributed to the altered hydrophobic interactions between the deuterated compound and bacterial cell membranes, highlighting the potential of CAS No. 203633-12-9 as a novel antimicrobial agent. Further research is needed to validate these findings and explore the broader antimicrobial potential of deuterated terpenes.
In the context of drug development, α-Terpineol-d3 has been investigated for its potential as a prodrug or a chemical probe. A 2024 study in *Drug Discovery Today* described the use of Propyl Methyl-d3 as a model compound for studying the role of terpenes in modulating cellular signaling pathways. The researchers utilized advanced mass spectrometry techniques to track the metabolic fate of the compound in human cell cultures, revealing its potential as a tool for investigating the mechanisms of terpene-based therapeutics. These studies underscore the versatility of CAS No. 203633-12-9 in biomedical research, where its unique properties can be leveraged to address complex biological questions.
The synthesis of α-Terpineol-d3 involves a series of well-established chemical reactions, including deuterium incorporation during the final stages of compound formation. The deuterium atoms are introduced using isotopic exchange methods, which ensure the selective labeling of specific carbon atoms while preserving the overall structure of the molecule. This precise synthesis process is critical for producing high-purity Propyl Methyl-d3, which is essential for its application in analytical and biological studies. The synthetic pathway for CAS No. 203633-12-9 is often optimized to minimize side reactions and maximize yield, reflecting the growing demand for deuterated compounds in pharmaceutical and biochemical research.
The environmental and safety profile of α-Terpineol-d3 is another important consideration in its use as a research tool. Deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts, as the replacement of hydrogen with deuterium does not significantly alter the molecular interactions with biological systems. However, the long-term effects of Propyl Methyl-d3 in vivo remain an area of active investigation. A 2023 study in *Toxicological Sciences* conducted a comprehensive safety assessment of deuterated terpenes, including CAS No. 203633-12-9, and found no significant differences in acute or chronic toxicity compared to non-deuterated analogs. These findings support the continued use of α-Terpineol-d3 in biomedical applications, provided that standard safety protocols are followed.
Looking ahead, the future of α-Terpineol-d3 in biomedical research is likely to be shaped by advancements in analytical technologies and the expansion of its applications in drug development. The increasing demand for isotopic tracers in metabolomics and systems biology is expected to drive further innovation in the use of Propyl Methyl-d3 as a research tool. Additionally, the exploration of its potential in antimicrobial and neurodegenerative disease research may open new avenues for therapeutic applications. As the field of deuterated compounds continues to evolve, CAS No. 203633-12-9 is poised to play a pivotal role in advancing our understanding of complex biological processes and improving the efficacy of drug therapies.
203633-12-9 (a-Terpineol-d3 (Propyl Methyl-d3)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)